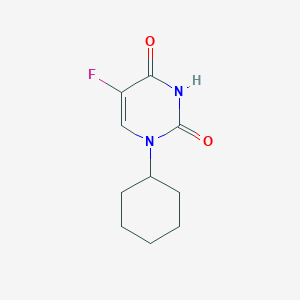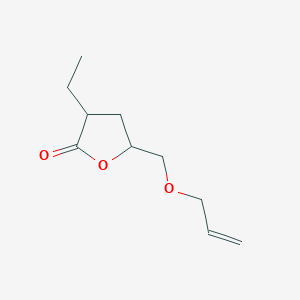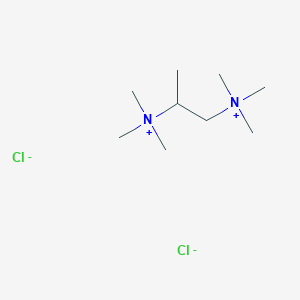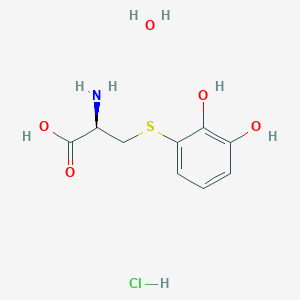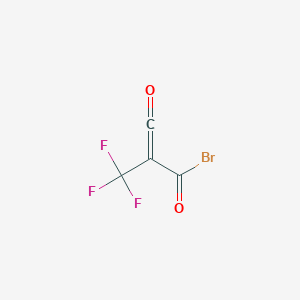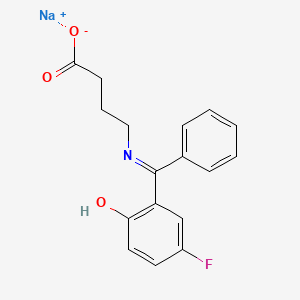
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt is a complex organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a phenylmethylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt typically involves multiple steps, including the formation of the phenylmethylene intermediate and subsequent reactions to introduce the fluorine and hydroxyl groups. Common reagents used in these reactions include fluorinating agents, hydroxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives.
Applications De Recherche Scientifique
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and hydroxyl group can influence the compound’s reactivity and binding affinity, contributing to its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid
- 4-(((5-Chloro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt
- 4-(((5-Bromo-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt
Uniqueness
4-(((5-Fluoro-2-hydroxyphenyl)phenylmethylene)amino)butanoic acid sodium salt is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62665-52-5 |
|---|---|
Formule moléculaire |
C17H15FNNaO3 |
Poids moléculaire |
323.29 g/mol |
Nom IUPAC |
sodium;4-[[(5-fluoro-2-hydroxyphenyl)-phenylmethylidene]amino]butanoate |
InChI |
InChI=1S/C17H16FNO3.Na/c18-13-8-9-15(20)14(11-13)17(12-5-2-1-3-6-12)19-10-4-7-16(21)22;/h1-3,5-6,8-9,11,20H,4,7,10H2,(H,21,22);/q;+1/p-1 |
Clé InChI |
UDLNBWPDGRBGSF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=NCCCC(=O)[O-])C2=C(C=CC(=C2)F)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)


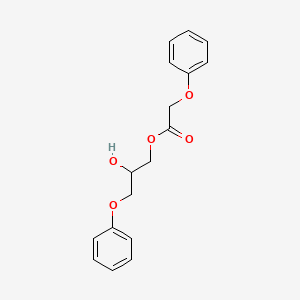
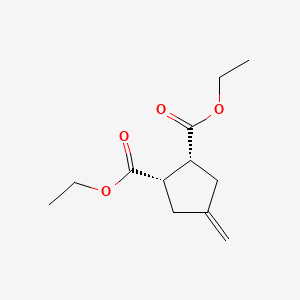

![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
